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Compound of Interest

Compound Name:
3-(4-Fluorophenyl)-5-

methylbenzoic acid

Cat. No.: B7837942

Get Quote

Chemical Structure, Synthesis, and Medicinal Applications

Part 1: Executive Summary & Chemical Identity
3-(4-Fluorophenyl)-5-methylbenzoic acid (CAS: 1214372-30-1) is a functionalized biphenyl

carboxylic acid derivative. In medicinal chemistry, this scaffold serves as a critical "privileged

structure"—a molecular framework capable of providing ligands for diverse biological targets.[1]

The compound features a central benzoic acid core substituted at the meta positions with a

methyl group and a 4-fluorophenyl moiety.[2] This specific substitution pattern (3,5-

disubstitution) is strategically valuable in drug design:

Conformational Control: The meta arrangement minimizes steric clash between the two

substituents, allowing the biphenyl system to adopt a twisted conformation (dihedral angle

~35-40°) that often matches hydrophobic pockets in enzymes (e.g., COX-2, kinases).

Metabolic Stability: The para-fluorine atom on the distal phenyl ring blocks the primary site of

Cytochrome P450-mediated oxidation (metabolic blocking), significantly extending the

compound's half-life in vivo.
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Electronic Modulation: The carboxylic acid acts as a polar "anchor" (pKa ~4.2), while the

lipophilic methyl and fluorophenyl groups tune the LogP (approx. 3.8), facilitating membrane

permeability.

Chemical Identity Table
Property Data

Chemical Name 3-(4-Fluorophenyl)-5-methylbenzoic acid

CAS Number 1214372-30-1

Molecular Formula C₁₄H₁₁FO₂

Molecular Weight 230.24 g/mol

SMILES Cc1cc(cc(c1)c2ccc(F)cc2)C(=O)O

LogP (Predicted) 3.82 ± 0.4

pKa (Predicted) 4.15 (Carboxylic Acid)

H-Bond Donors/Acceptors 1 / 2

Part 2: Synthetic Methodology (The "Gold Standard"
Protocol)
The most robust route to 3-(4-Fluorophenyl)-5-methylbenzoic acid is the Suzuki-Miyaura

Cross-Coupling reaction. This pathway is preferred over Gomberg-Bachmann or Ullmann

couplings due to its mild conditions, tolerance of the carboxylic acid functionality, and high

regioselectivity.

Retrosynthetic Analysis
The molecule is disconnected at the biaryl bond. The preferred coupling partners are:

Electrophile: 3-Bromo-5-methylbenzoic acid (commercially available, stable).

Nucleophile: 4-Fluorophenylboronic acid (highly stable, easy to handle).

Detailed Experimental Protocol
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Note: This protocol is designed for a 1.0 gram scale synthesis.

Reagents
Substrate: 3-Bromo-5-methylbenzoic acid (1.0 eq, 4.35 mmol)

Boronic Acid: 4-Fluorophenylboronic acid (1.2 eq, 5.22 mmol)

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) — Selected for its resistance to oxidation and high

turnover number.

Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (3.0 eq).

Solvent: 1,4-Dioxane (degassed).

Step-by-Step Workflow
Preparation: Charge a round-bottom flask with 3-bromo-5-methylbenzoic acid (1.0 g), 4-

fluorophenylboronic acid (0.73 g), and Pd(dppf)Cl₂ (106 mg).

Inert Atmosphere: Evacuate the flask and backfill with Nitrogen (N₂) or Argon three times to

remove oxygen (critical to prevent homocoupling of the boronic acid).

Solvation: Add degassed 1,4-dioxane (15 mL) and 2.0 M aqueous K₂CO₃ (6.5 mL) via

syringe.

Reaction: Heat the mixture to 90°C for 12–16 hours under N₂. Monitor reaction progress via

TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.

Checkpoint: The starting bromide should be fully consumed. A new peak with m/z 229 (M-

H)⁻ should appear.

Work-up: Cool to room temperature. Dilute with ethyl acetate (50 mL) and acidify carefully

with 1N HCl to pH ~2–3 (to protonate the carboxylate salt).

Extraction: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in

vacuo.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7837942?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography

(Gradient: 0-5% Methanol in Dichloromethane).

Synthesis Workflow Diagram
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Caption: Figure 1. Suzuki-Miyaura cross-coupling workflow for the synthesis of the target

biphenyl acid.[1]

Part 3: Medicinal Chemistry Applications[1][2][3][4]
[5][6][7]
The 3-(4-Fluorophenyl)-5-methylbenzoic acid structure is not merely an intermediate; it is a

bioactive scaffold found in several therapeutic classes.

Anti-Inflammatory Agents (COX Inhibition)
The biphenyl carboxylic acid motif is a classic pharmacophore for Non-Steroidal Anti-

Inflammatory Drugs (NSAIDs), exemplified by Diflunisal.[1]

Mechanism: The carboxylate group forms an ionic bond with Arg120 in the cyclooxygenase

(COX) channel. The biphenyl tail extends into the hydrophobic channel.

Role of 3-(4-F-Ph)-5-Me: The 5-methyl group adds bulk that can improve selectivity for COX-

2 over COX-1 by exploiting the slightly larger pocket of the inducible enzyme. The 4-fluoro

group prevents metabolic hydroxylation, a common clearance pathway for simple biphenyls.

URAT1 Inhibitors (Gout Therapy)
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Recent patents indicate that biphenyl acids are potent inhibitors of Urate Transporter 1

(URAT1).

Function: These compounds inhibit the reabsorption of uric acid in the proximal tubule of the

kidney.

SAR Insight: The lipophilic 3,5-disubstitution pattern is critical for binding to the

transmembrane domains of the transporter, while the acid moiety mimics the urate substrate.

PPAR Agonists (Metabolic Syndrome)
Peroxisome Proliferator-Activated Receptors (PPARs) bind fatty acids and their derivatives.

Relevance: 3-aryl-5-methylbenzoic acids serve as the "acidic head group" in dual PPARα/γ

agonists. The rigid biphenyl spacer positions the acid correctly to interact with the receptor's

activation function domain (AF-2).

Structure-Activity Relationship (SAR) Map
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Caption: Figure 2. Pharmacophore analysis highlighting the functional role of each structural

component.

Part 4: Analytical Characterization
To validate the synthesis of 3-(4-Fluorophenyl)-5-methylbenzoic acid, the following spectral

data are diagnostic.
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Technique Diagnostic Signal Interpretation

¹H NMR δ ~2.45 ppm (s, 3H) Methyl group at position 5.

¹H NMR δ 12.5–13.0 ppm (br s, 1H)
Carboxylic acid proton

(exchangeable with D₂O).

¹³C NMR δ ~168 ppm
Carbonyl carbon of the

carboxylic acid.

¹⁹F NMR δ ~ -115 ppm

Fluorine signal (singlet or

multiplet depending on

decoupling).

MS (ESI-) m/z 229 [M-H]⁻

Deprotonated molecular ion

(Negative mode is preferred for

acids).

Quality Control Note: Common impurities include the homocoupled by-product (4,4'-

difluorobiphenyl) and unreacted boronic acid. These are non-polar and very polar, respectively,

and can be easily removed via the acid-base extraction step described in the protocol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. WO2004087686A2 - Benzopyran compounds useful for treating inflammatory conditions -
Google Patents [patents.google.com]

To cite this document: BenchChem. [In-Depth Technical Guide: 3-(4-Fluorophenyl)-5-
methylbenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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